molecular formula C12H18Br6 B041069 alpha-Hexabromocyclododecane CAS No. 134237-50-6

alpha-Hexabromocyclododecane

Cat. No.: B041069
CAS No.: 134237-50-6
M. Wt: 641.7 g/mol
InChI Key: DEIGXXQKDWULML-PQTSNVLCSA-N
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Mechanism of Action

Target of Action

Alpha-Hexabromocyclododecane (α-HBCD) is a non-aromatic compound belonging to the bromine flame retardant family . It is a known persistent organic pollutant (POP) that accumulates easily in the environment . The primary targets of α-HBCD are the endocrine and neuronal systems, cardiovascular system, liver, and the reproductive system .

Mode of Action

The α-HBCD interacts with its targets primarily as an endocrine disruptor (ED) . It has been proven to have detrimental effects on the neuronal system, endocrine system, cardiovascular system, liver, and the reproductive system . It has also been linked to cytokine production, DNA damage, increased cell apoptosis, increased oxidative stress, and reactive oxygen species (ROS) production .

Biochemical Pathways

For example, it has been found to decrease levels of phenylalanine and glutamate, while increasing levels of choline .

Pharmacokinetics

The pharmacokinetics of α-HBCD are characterized by its high persistence in the environment and its ability to bioaccumulate . It has a high half-life in water and is known to accumulate in biota . The α-HBCD diastereomer has been found to have the longest half-life, greater accumulation efficiency, and a greater number of biomagnification factors .

Result of Action

The result of α-HBCD’s action is a range of negative effects on both the environment and human health . These include detrimental effects on various systems in the body, such as the neuronal system, endocrine system, cardiovascular system, liver, and the reproductive system . It has also been linked to cytokine production, DNA damage, increased cell apoptosis, increased oxidative stress, and reactive oxygen species (ROS) production .

Action Environment

The action of α-HBCD is influenced by various environmental factors. It is persistent in the air and can migrate up to long-range distances . It has been found in human plasma, blood, and adipose tissue and at higher trophic levels in biota . Its toxicity to aquatic organisms alters their reproductivity and development and causes deterioration of the central nervous system . Various conventional techniques are used for adsorption and removal of HBCD concentration .

Biochemical Analysis

Biochemical Properties

Alpha-Hexabromocyclododecane interacts with various enzymes and proteins. Five bacterial strains capable of degrading this compound have been isolated and identified: Pseudomonas sp. HB01, Bacillus sp. HBCD-sjtu, Achromobacter sp. HBCD-1, Achromobacter sp. HBCD-2, and Pseudomonas aeruginosa HS9 . The nature of these interactions involves the degradation of this compound, which is a crucial step in its bioremediation .

Cellular Effects

This compound can induce cancer by causing inappropriate antidiuretic hormone syndrome . It has been detected globally in environmental contamination, with concentrations ranging from ng to μg .

Molecular Mechanism

Current research suggests that it involves the action of specific bacterial strains that can degrade this compound .

Temporal Effects in Laboratory Settings

It is known that methods to degrade this compound include physicochemical methods, bioremediation, and phytoremediation .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors during its degradation process .

Preparation Methods

The synthesis of ethybenztropine involves the reaction of tropine with diphenylmethanol under specific conditions. The industrial production methods typically involve the use of solvents and catalysts to optimize yield and purity .

Chemical Reactions Analysis

Ethybenztropine undergoes various chemical reactions, including:

Scientific Research Applications

Ethybenztropine has a wide range of scientific research applications:

Comparison with Similar Compounds

Ethybenztropine is similar to other compounds such as benzatropine and diphenhydramine. it is unique in its dual action as both an anticholinergic and antihistamine agent. This dual action makes it particularly effective in treating Parkinson’s disease and other conditions involving neurotransmitter imbalances .

Properties

IUPAC Name

(1R,2R,5S,6R,9R,10S)-1,2,5,6,9,10-hexabromocyclododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18Br6/c13-7-1-2-8(14)10(16)5-6-12(18)11(17)4-3-9(7)15/h7-12H,1-6H2/t7-,8-,9+,10+,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIGXXQKDWULML-PQTSNVLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(CCC(C(CCC(C1Br)Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](CC[C@H]([C@@H](CC[C@@H]([C@@H]1Br)Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Br6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00873771, DTXSID401016672
Record name (+/-)-α-Hexabromocyclododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-alpha-Hexabromocyclododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

641.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134237-50-6, 678970-15-5
Record name α-Hexabromocyclododecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134237-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Hexabromocyclododecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134237506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Hexabromocyclododecane, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0678970155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-α-Hexabromocyclododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-alpha-Hexabromocyclododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-HEXABROMOCYCLODODECANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9X5ZAC15C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name .ALPHA.-HEXABROMOCYCLODODECANE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q53DD47II
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is α-HBCD of particular concern despite its low abundance in commercial HBCD mixtures?

A: While α-HBCD makes up a small percentage of the commercial HBCD mixture, it is the predominant stereoisomer found in human tissues, including breast milk and blood, as well as in wildlife [, ]. This bioaccumulation suggests that α-HBCD is more persistent and biomagnifies more readily in the environment compared to other HBCD stereoisomers.

Q2: What do we know about the absorption, distribution, metabolism, and excretion (ADME) of α-HBCD in mammals?

A: Studies in female C57BL/6 mice have shown that orally administered α-HBCD is absorbed efficiently, with approximately 90% of a 3 mg/kg dose being absorbed []. Its lipophilic nature leads to its accumulation in adipose tissue, liver, muscle, and skin. α-HBCD is metabolized and excreted through both feces and urine, with metabolites being the primary form in urine. Elimination occurs in a biphasic manner, with an initial rapid phase followed by a much longer terminal half-life, suggesting a potential for bioaccumulation [].

Q3: Are there any noticeable differences in the way different HBCD stereoisomers are processed by the body?

A: Interestingly, unlike the stereoisomerization observed with γ-HBCD exposure, exposure to α-HBCD did not lead to the formation of other HBCD stereoisomers in mice []. This suggests distinct metabolic pathways and potential differences in toxicity for different stereoisomers.

Q4: What are the potential environmental implications of α-HBCD?

A: Studies have linked exposure to environmentally relevant concentrations of HBCD, along with other flame retardants like PBDEs, to adverse effects in American Kestrels (Falco sparverius) []. These effects include delayed egg-laying, reduced eggshell thickness, lower fertility, and decreased reproductive success. The accumulation of α-HBCD in wildlife, including birds, highlights its potential for ecosystem disruption and emphasizes the need for further research into its long-term ecological consequences.

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